Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate structural analysis
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate structural analysis
An In-Depth Technical Guide to the Structural Analysis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical framework for the structural elucidation of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, a substituted piperidinone of interest in synthetic and medicinal chemistry. As this specific molecule may represent a novel synthetic target or intermediate, this document establishes a robust analytical workflow by drawing parallels with well-characterized structural analogues and foundational chemical principles. The methodologies described herein are designed to provide unambiguous structural confirmation, stereochemical assignment, and conformational insights, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
The core structure, a 4-oxopiperidine ring, is a prevalent scaffold in numerous biologically active compounds and natural products. The presence of a 2-ethyl substituent introduces a stereocenter, making the determination of its configuration and its influence on the ring's conformation a critical analytical objective. The N-carbobenzyloxy (Cbz) protecting group, while essential for synthetic control, also significantly impacts the molecule's spectroscopic and conformational properties due to its steric bulk and electronic effects.
This guide will proceed from synthetic considerations to a multi-technique spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and culminate in advanced crystallographic and computational methods for definitive three-dimensional structural assignment.
Synthetic Origin and Purification: The Foundation of Analysis
A plausible synthetic route is outlined below. The choice of a specific pathway dictates the potential side-products and impurities that must be addressed during purification, typically via column chromatography.
Caption: Synthetic and purification workflow for the target compound.
Protocol: Flash Column Chromatography A self-validating purification protocol is essential. The process should be monitored by Thin Layer Chromatography (TLC) to ensure separation of the target compound from starting materials and by-products.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is typically effective. A starting polarity of 10% ethyl acetate is gradually increased to 30-40% based on TLC analysis.
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Monitoring: TLC plates visualized under UV light (254 nm) and by staining with potassium permanganate solution, which reacts with the ketone and carbamate moieties.
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Validation: Fractions containing the pure product (as determined by a single TLC spot) are pooled. The solvent is removed under reduced pressure, and the resulting oil or solid is dried under high vacuum to remove residual solvents, which could otherwise appear in subsequent NMR analysis.
Spectroscopic Elucidation: A Multi-Faceted Approach
No single technique provides a complete structural picture. The integration of NMR, IR, and MS data is required for a confident primary structure assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, both ¹H and ¹³C NMR are indispensable. Due to the N-Cbz group, restricted rotation around the N-C(O) amide bond can lead to the observation of rotamers (conformational isomers) at room temperature, often visible as doubled or broadened peaks in the NMR spectrum. This phenomenon, while complicating the spectrum, provides valuable insight into the molecule's dynamic behavior.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) in ppm, based on known data for structurally similar N-Cbz-4-piperidones and general substituent effects. The exact values will be influenced by the solvent used (typically CDCl₃).
| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity) | Predicted ¹³C NMR (δ, ppm) | Rationale & Key Correlations (via 2D NMR) |
| Cbz-CH₂ | ~5.15 (s, 2H) | ~67.5 | Singlet for the benzylic protons. Correlates with the Cbz carbonyl in an HMBC experiment. |
| Cbz-ArH | ~7.35 (m, 5H) | ~128.0-136.0 | Characteristic aromatic multiplet. |
| Cbz-C=O | - | ~155.0 | Quaternary carbamate carbon, often broad. |
| H-2 | ~4.5-4.8 (m, 1H) | ~55.0-58.0 | Downfield shift due to adjacent nitrogen. Correlates with H-3 protons and the ethyl group in a COSY experiment. |
| H-3 | ~2.6-2.9 (m, 2H) | ~40.0-43.0 | Protons adjacent to the ketone. Diastereotopic (non-equivalent) and will appear as complex multiplets. |
| C-4 (C=O) | - | ~208.0-210.0 | Characteristic chemical shift for a cyclic ketone. |
| H-5 | ~2.4-2.6 (m, 2H) | ~40.0-43.0 | Protons adjacent to the ketone. |
| H-6 | ~3.2-3.5 & ~4.0-4.3 (m, 2H) | ~45.0-48.0 | Diastereotopic protons adjacent to nitrogen. The axial proton is typically more shielded (upfield) than the equatorial one. |
| Ethyl-CH₂ | ~1.6-1.8 (m, 2H) | ~25.0-28.0 | Methylene group of the ethyl substituent. |
| Ethyl-CH₃ | ~0.9 (t, 3H) | ~11.0-13.0 | Triplet signal for the terminal methyl group. |
Experimental Workflow: 2D NMR for Unambiguous Assignment
Caption: Integrated 2D NMR workflow for structural validation.
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COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. This experiment is critical for tracing the connectivity from H-2 through the ethyl group and along the piperidine ring to H-3, and separately, from H-5 to H-6.
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HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, providing a definitive assignment for all protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is key for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations from the Cbz-CH₂ protons to the Cbz C=O and from H-2/H-6 to the Cbz C=O confirm the carbamate linkage.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the ketone and carbamate carbonyl groups.
Predicted IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |
| C=O (Ketone) | 1715 - 1725 | Strong | Confirms the presence of the saturated cyclic ketone. |
| C=O (Carbamate) | 1685 - 1705 | Strong | Characteristic of the N-Cbz group. Its position indicates strong electronic resonance. |
| C-N Stretch | 1220 - 1280 | Medium-Strong | Associated with the carbamate linkage. |
| C-H (Aromatic) | > 3000 | Medium-Weak | Aromatic C-H stretches from the benzyl group. |
| C-H (Aliphatic) | < 3000 | Medium | Aliphatic C-H stretches from the piperidine ring and ethyl group. |
The presence of two distinct, strong carbonyl peaks is a crucial diagnostic feature for this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition.
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Expected Exact Mass: C₁₅H₁₉NO₃
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Monoisotopic Mass: 261.1365 g/mol
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Expected [M+H]⁺: 262.1438
Fragmentation Analysis The primary fragmentation pathways in ESI-MS/MS or EI-MS would involve:
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Loss of the Benzyl Group: A major fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.
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Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.
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Ring Cleavage: Alpha-cleavage adjacent to the ketone or nitrogen can lead to various ring-opened fragments.
Advanced Structural Analysis: Stereochemistry and Conformation
While spectroscopy defines the connectivity, it often provides limited information about the three-dimensional arrangement of atoms.
Conformational Analysis
The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The bulky N-Cbz and 2-ethyl groups will have preferred orientations. Due to the "A-value" (a measure of steric strain) of an ethyl group being larger than that of a hydrogen atom, the 2-ethyl group is expected to strongly favor the equatorial position to avoid 1,3-diaxial interactions.
The orientation of the N-Cbz group is more complex due to the amide resonance, but it will also adopt a conformation that minimizes steric clashes with the C-2 and C-6 protons.
Caption: Chair conformation equilibrium of the 2-ethyl group.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.
Protocol: Crystallization for X-ray Analysis
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Material: A sample of >99% purity is required.
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Solvent Selection: A solvent system in which the compound is sparingly soluble is ideal. Common techniques include:
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Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) and allow the solvent to evaporate slowly over several days.
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Vapor Diffusion: A concentrated solution of the compound is placed in a vial, which is then placed inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexanes, ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
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Analysis: A suitable single crystal is mounted and analyzed by an X-ray diffractometer. The resulting electron density map is used to solve the structure, providing precise bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state. This method would definitively confirm the equatorial preference of the ethyl group and the precise geometry of the piperidine ring.
Conclusion
The structural analysis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is a systematic process that builds a complete molecular picture from foundational data. It begins with a secure synthetic and purification protocol to ensure sample integrity. A combination of 1D and 2D NMR spectroscopy establishes the covalent framework and provides initial conformational clues. IR and MS analyses corroborate the presence of key functional groups and confirm the molecular formula. Finally, for an unequivocal determination of its three-dimensional structure and stereochemistry, single-crystal X-ray crystallography is the gold standard. This multi-technique, self-validating workflow ensures that the final structural assignment is both accurate and trustworthy, meeting the rigorous demands of chemical research and development.
References
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Stewart, D., & Miskolzie, M. (2010). A practical guide to understanding the effects of conformational exchange on NMR spectra. University of Alberta. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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